molecular formula C39H62N7O19P3S B1261022 3-Oxo-OPC8-CoA

3-Oxo-OPC8-CoA

Cat. No. B1261022
M. Wt: 1057.9 g/mol
InChI Key: YYCCMACTOAJGGW-JLHHJELJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-OPC8-CoA is an organic molecule.

Scientific Research Applications

Role in Stress Response and Plant Development

3-Oxo-OPC8-CoA is involved in the biosynthesis of jasmonic acid (JA) from linolenic acid via the Vick-Zimmerman pathway in plants. This compound and its precursor, 12-oxo-phytodienoic acid (OPDA), are critical signaling molecules in plants, influencing both developmental processes and stress responses. The expression of genes related to 3-Oxo-OPC8-CoA, such as OPR3, is inducible by stimuli like UV-light, touch, wind, and wounding, suggesting its role in plant stress response mechanisms. Moreover, the relationship between brassinosteroids and JA synthesis, potentially mediated by the expression of genes like OPR3, hints at a complex interplay in plant hormone regulation and stress responses (Müssig et al., 2000).

Role in Jasmonic Acid Biosynthesis and Homeostasis

3-Oxo-OPC8-CoA is a crucial intermediate in the biosynthesis of jasmonic acid, a compound involved in regulating a broad array of plant processes, from growth to defense mechanisms. The conversion of this compound in peroxisomes is a significant step in JA biosynthesis. The identification of genes like OPCL1, through co-expression analysis, underscores their role in activating JA biosynthetic precursors in leaf peroxisomes, shedding light on the metabolic pathways and regulation of jasmonate homeostasis (Koo et al., 2006).

properties

Product Name

3-Oxo-OPC8-CoA

Molecular Formula

C39H62N7O19P3S

Molecular Weight

1057.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate

InChI

InChI=1S/C39H62N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-24,26,28,32-34,38,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,26-,28+,32+,33+,34?,38+/m0/s1

InChI Key

YYCCMACTOAJGGW-JLHHJELJSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-OPC8-CoA
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Reactant of Route 6
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